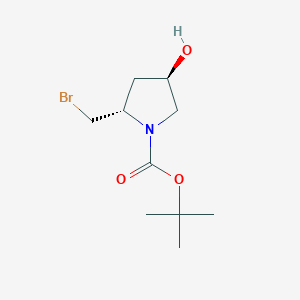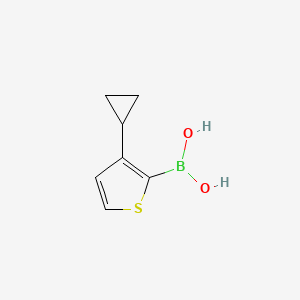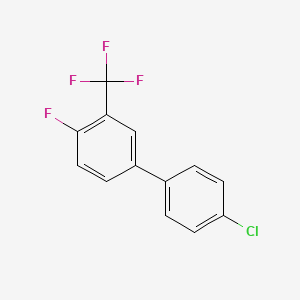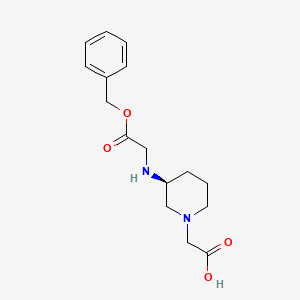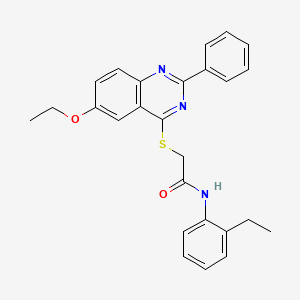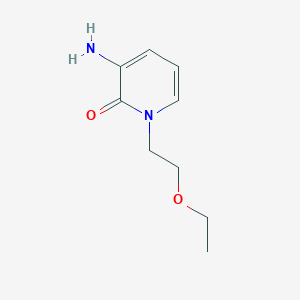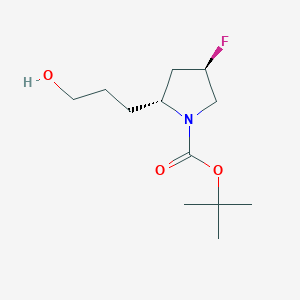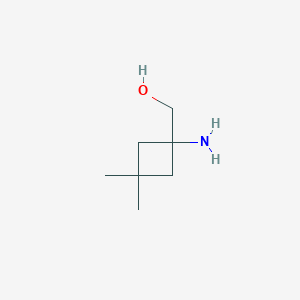
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various synthetic steps
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected compounds can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like THF or MeCN are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic steps and can be selectively removed under mild acidic conditions . This allows for the controlled synthesis of complex molecules without unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature a Boc group protecting an amino group and are used in similar applications.
N-Boc-D-tert-leucine: Another Boc-protected amino acid used in peptide synthesis.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A Boc-protected compound used in organic synthesis.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid is unique due to the presence of the difluorocyclopentane ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This structural feature makes it particularly useful in the design of novel molecules for various applications.
Propriétés
Formule moléculaire |
C11H17F2NO4 |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
LYWABOYEWJKFHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


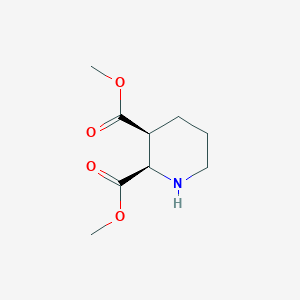
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)
![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)
